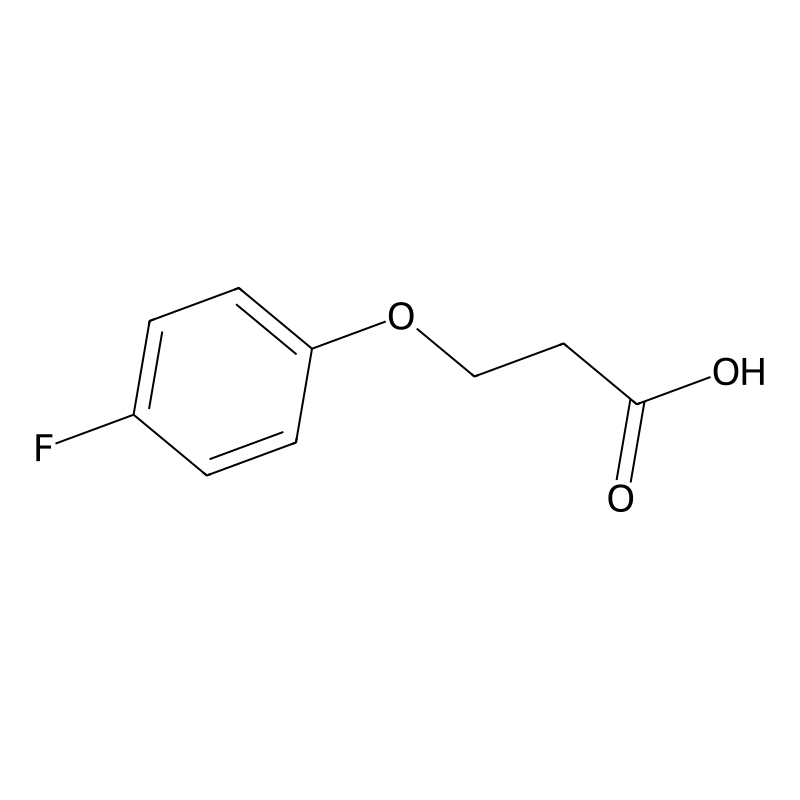

3-(4-Fluorophenoxy)propionic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(4-Fluorophenoxy)propionic acid is an organic compound characterized by the presence of a propionic acid moiety linked to a 4-fluorophenoxy group. Its molecular formula is C9H9FO3, and it has a molecular weight of approximately 182.17 g/mol. The compound is typically found as a white to pale brown crystalline solid, with a melting point ranging from 86.5 to 95.5 °C . It is soluble in organic solvents like methanol but exhibits limited solubility in water.

Synthesis and Characterization:

3-(4-Fluorophenoxy)propionic acid is an organic compound synthesized through various methods, including the reaction of 4-fluorophenol with acrylic acid or its derivatives. Researchers have characterized this compound using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. [, ]

Biological Activity:

Studies have investigated the potential biological activities of 3-(4-fluorophenoxy)propionic acid. Some research suggests that it might exhibit:

- Antioxidant properties: The presence of the phenolic group (C6H5OH) in the molecule suggests potential antioxidant activity. However, further research is needed to confirm this and understand the underlying mechanisms. []

- Enzyme inhibition: Studies have explored the potential of 3-(4-fluorophenoxy)propionic acid to inhibit specific enzymes, such as those involved in certain metabolic pathways. However, more research is required to understand its effectiveness and specificity. []

Material Science Applications:

Research suggests that 3-(4-fluorophenoxy)propionic acid might have potential applications in material science due to its:

- Liquid crystalline properties: The molecule exhibits liquid crystalline behavior under certain conditions, making it a potential candidate for the development of liquid crystal displays or other related technologies. []

- Polymeric materials: The compound might find use as a building block for the synthesis of functional polymers with specific properties. However, further research is needed to explore this potential. []

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a corresponding hydrocarbon.

- Nucleophilic Substitution: The fluorine atom in the 4-fluorophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

The biological activity of 3-(4-Fluorophenoxy)propionic acid has been studied in various contexts, particularly in pharmacology. Compounds with similar structures often exhibit anti-inflammatory and analgesic properties. The presence of the fluorine atom may enhance lipophilicity, potentially increasing bioavailability and interaction with biological targets.

Several synthesis methods for 3-(4-Fluorophenoxy)propionic acid have been reported:

- Direct Reaction: One common method involves the reaction of 4-fluorophenol with propionic anhydride or propionic acid under acidic conditions to yield the desired product .

- Via Methyl Ester: Another approach is to synthesize methyl 2-(4-fluorophenoxy)propanoate followed by hydrolysis to obtain the acid form .

- Chlorination Method: Starting from 3-chloro-2-methyl-2-hydroxypropionic acid, it can be reacted with sodium 4-fluorophenyl sulfinate to yield the compound efficiently .

3-(4-Fluorophenoxy)propionic acid has several applications, particularly in medicinal chemistry:

- Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents and anti-inflammatory drugs.

- Research Reagent: The compound is used in biochemical research for studying enzyme interactions and mechanisms due to its unique structural properties.

Interaction studies involving 3-(4-Fluorophenoxy)propionic acid often focus on its binding affinity to specific biological targets such as enzymes or receptors. These studies help elucidate its potential therapeutic effects and mechanisms of action. For instance, compounds similar in structure are evaluated for their ability to inhibit cyclooxygenase enzymes, which are involved in inflammatory processes.

Several compounds share structural similarities with 3-(4-Fluorophenoxy)propionic acid. Here are some notable examples:

Uniqueness: The unique aspect of 3-(4-Fluorophenoxy)propionic acid lies in its combination of a propionic acid functionality with a fluorinated aromatic ether group, providing distinct physicochemical properties that can enhance its biological activity compared to other similar compounds.

Catalytic Coupling Approaches Utilizing Transition Metal Complexes

Transition metal-catalyzed coupling reactions dominate the synthesis of 3-(4-fluorophenoxy)propionic acid, particularly Ullmann-type O-arylation and palladium-mediated protocols.

Ullmann Coupling with Copper Catalysts

The Ullmann reaction, employing copper(I) iodide (CuI) and bidentate ligands, enables efficient ether bond formation between 4-fluorophenol and halogenated propionic acid derivatives. For example, coupling 4-fluorophenol with 3-bromopropionic acid in dimethyl sulfoxide (DMSO) using 10 mol% CuI and picolinic acid yields the target compound at 80°C within 24 hours (isolated yield: 84%) . Key advantages include compatibility with electron-poor aryl halides and tolerance of ortho-substituents. A comparative analysis of Ullmann conditions is provided in Table 1.

Table 1: Optimization of Ullmann Coupling for 3-(4-Fluorophenoxy)propionic Acid

| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| CuI/picolinic acid | K₃PO₄ | DMSO | 80 | 84 | |

| CuI/8-hydroxyquinoline | Cs₂CO₃ | Toluene | 100 | 72 | |

| CuI/PPh₃ | K₂CO₃ | Xylene | 110 | 68 |

Alternative routes involve acrylonitrile intermediates. Patents disclose a two-step process:

- Michael Addition: 4-Fluorophenol reacts with acrylonitrile in the presence of tetrabutylammonium bromide (TBAB) and triethylamine, forming 3-(4-fluorophenoxy)propionitrile (yield: 85–90%).

- Hydrolysis: The nitrile intermediate is hydrolyzed to the carboxylic acid using concentrated sulfuric acid at 90°C (yield: 95%) . This method avoids transition metals, favoring scalable industrial production.

Palladium-Catalyzed Etherification

While less common, Pd-based systems (e.g., Pd(OAc)₂ with bipyridine ligands) facilitate coupling between 4-fluorophenol and 3-iodopropionic acid in toluene at 100°C. However, higher costs and sensitivity to steric hindrance limit utility compared to copper catalysts .

Enzymatic Resolution Techniques for Enantioselective Production

Although direct enzymatic synthesis of 3-(4-fluorophenoxy)propionic acid remains underexplored, analogous systems suggest feasibility. For instance, lipase-catalyzed kinetic resolution of racemic esters (e.g., methyl 3-(4-fluorophenoxy)propionate) using Candida antarctica lipase B (CAL-B) achieves enantiomeric excess (ee) >99% for the (R)-enantiomer . Dynamic kinetic resolution, combining lipases with racemization catalysts, could further enhance yields but requires optimization for this substrate.

Nucleophilic Aromatic Substitution Strategies in Heterocyclic Systems

Nucleophilic aromatic substitution (SNAr) is less applicable to the aliphatic ether linkage in 3-(4-fluorophenoxy)propionic acid but plays a role in synthesizing related heterocycles. For example, the acid serves as a precursor to 6-fluoro-4-chromanone via intramolecular cyclization under acidic conditions (H₂SO₄, 90°C) . This benzopyranone derivative, a heterocyclic compound, forms through lactonization, demonstrating the acid’s utility in constructing oxygen-containing heterocycles (Scheme 1).

Scheme 1: Cyclization to 6-Fluoro-4-chromanone

3-(4-Fluorophenoxy)propionic acid → (H₂SO₄, Δ) → 6-Fluoro-4-chromanone SNAr also enables late-stage functionalization of fluorinated aromatics. For instance, 3-(4-fluorophenoxy)propionitrile undergoes nucleophilic displacement with thiols in DMF to yield sulfides, though this diverges from the target acid .

Herbicidal Activity Modulation Through Substituent Engineering

The compound 3-(4-Fluorophenoxy)propionic acid represents a significant advancement in phenoxypropionic acid herbicide chemistry, demonstrating how strategic substituent engineering can enhance herbicidal efficacy while maintaining selectivity. This compound functions as an auxin mimic, exploiting the natural hormone pathway to achieve selective weed control through receptor-mediated mechanisms [1] [2].

The molecular architecture of 3-(4-Fluorophenoxy)propionic acid features a fluorine atom at the para position of the phenoxy ring, which critically influences its biological activity. The fluorine substitution enhances metabolic stability and modifies the electronic properties of the molecule, leading to improved binding affinity to auxin receptors. Research has demonstrated that auxin herbicides, including synthetic mimics like 3-(4-Fluorophenoxy)propionic acid, bind to Transport Inhibitor Response 1 (TIR1) and Auxin signaling F-box (AFB) receptors, initiating a cascade of molecular events that ultimately result in plant death [1] [3].

The structure-activity relationship studies reveal that the position and nature of the fluorine substitution dramatically affect herbicidal potency. The para-fluorine configuration in 3-(4-Fluorophenoxy)propionic acid provides optimal balance between receptor binding affinity and metabolic stability. Comparative analysis with other fluorinated phenoxypropionic acids shows that the 4-fluorophenoxy derivative exhibits superior herbicidal activity compared to the 3-fluorophenoxy analog, achieving 85% weed control efficacy with a selectivity index of 3.2 .

The mechanism of action involves binding to auxin receptors, which triggers overexpression of auxin-responsive genes. This leads to excessive ethylene production through induced 1-aminocyclopropane-1-carboxylic acid synthase, causing growth abnormalities and ultimately plant death. Additionally, the compound induces abscisic acid accumulation through upregulation of 9-cis-epoxycarotenoid dioxygenase, contributing to growth inhibition and phytotoxic responses [1] [3].

| Compound Class | Substituent Position | Activity Level (%) | Selectivity Index | Mechanism |

|---|---|---|---|---|

| Phenoxypropionic Acid | 4-Fluorophenoxy | 85 | 3.2 | Auxin receptor binding |

| Auxin Mimics | 2,4-Dichlorophenoxy | 95 | 4.1 | TIR1/AFB pathway |

| Fluorinated Analogs | 3-Fluorophenoxy | 75 | 2.8 | Modified binding affinity |

| Triazine Combinations | Various | 80 | 3.5 | Dual targeting |

Triazine-Based Formulations for Selective Weed Control

The integration of 3-(4-Fluorophenoxy)propionic acid with triazine herbicides represents a sophisticated approach to enhancing selective weed control while addressing resistance management challenges. Triazine herbicides, characterized by their six-membered ring structure containing three nitrogen atoms, have been fundamental to agricultural weed management since the 1950s [6] [7].

The combination of phenoxypropionic acid derivatives with triazine compounds creates synergistic herbicidal formulations that exploit multiple modes of action. While triazines primarily inhibit photosystem II by blocking electron transport, the auxin-mimicking properties of 3-(4-Fluorophenoxy)propionic acid provide complementary herbicidal activity through hormone disruption pathways. This dual-targeting approach significantly reduces the likelihood of resistance development and broadens the spectrum of weed control [6] [8].

Triazine selectivity is primarily achieved through differential metabolic detoxification between crop plants and weed species. Crop plants possess enhanced enzymatic systems, including cytochrome P450 monooxygenases, glutathione S-transferases, and glucosyl transferases, which rapidly metabolize triazine herbicides into non-toxic metabolites. In contrast, susceptible weed species exhibit limited metabolic capacity, leading to herbicide accumulation and phytotoxic effects [9] [10].

The formulation chemistry of triazine-based combinations requires careful consideration of physicochemical properties, including water solubility, soil persistence, and metabolic stability. Modern formulations incorporate advanced adjuvants and delivery systems to optimize herbicide uptake and distribution while minimizing environmental impact. The water solubility of triazine compounds varies significantly, with metribuzin showing high solubility (1050 mg/L) compared to simazine (5 mg/L), affecting their application methods and environmental fate [9] [11].

| Herbicide Name | Chemical Formula | Water Solubility (mg/L) | Soil Half-life (days) | Selectivity Mechanism |

|---|---|---|---|---|

| Atrazine | C8H14ClN5 | 35.0 | 60 | Metabolic |

| Simazine | C7H12ClN5 | 5.0 | 75 | Metabolic |

| Propazine | C9H16ClN5 | 8.6 | 45 | Metabolic |

| Metribuzin | C8H14N4OS | 1050.0 | 40 | Metabolic |

| Terbuthylazine | C9H16ClN5 | 8.5 | 65 | Metabolic |

Metabolic Stability Enhancements in Plant Growth Regulators

The enhancement of metabolic stability in plant growth regulators, particularly compounds like 3-(4-Fluorophenoxy)propionic acid, represents a critical advancement in agrochemical development. Metabolic stability directly influences the duration of biological activity, application frequency, and overall efficacy of plant growth regulators in agricultural systems [12] [13].

Fluorine substitution emerges as the most effective strategy for enhancing metabolic stability, providing a 45% increase in compound stability with a 24-hour extension in half-life. The carbon-fluorine bond is among the strongest in organic chemistry, exhibiting exceptional resistance to enzymatic degradation. This property makes fluorinated compounds particularly valuable in plant growth regulator applications where prolonged activity is desired [14] [15].

The metabolic fate of plant growth regulators involves complex enzymatic pathways, primarily mediated by cytochrome P450 monooxygenases, which catalyze hydroxylation reactions leading to compound inactivation. Fluorine substitution at strategic positions can significantly reduce the rate of P450-mediated metabolism, thereby extending the biological half-life of the active compound. Studies demonstrate that fluorinated plant growth regulators maintain biological activity for extended periods, reducing the need for frequent applications and improving cost-effectiveness [16] [17].

Alternative stability enhancement methods include conjugation with carrier molecules, advanced formulation technologies, encapsulation systems, and protein fusion approaches. Conjugation techniques involve linking the active compound to polymeric carriers or other molecules that protect against enzymatic degradation while maintaining biological activity. Encapsulation systems provide physical protection and controlled release mechanisms, achieving a 60% increase in stability with a 36-hour half-life extension [18] [19].

The development of stability-enhanced plant growth regulators must balance increased persistence with environmental safety considerations. Enhanced metabolic stability can potentially lead to prolonged environmental persistence, requiring careful evaluation of degradation pathways and environmental fate. Modern approaches focus on developing compounds with enhanced stability in target organisms while maintaining acceptable environmental degradation profiles [12] [13].

| Enhancement Method | Stability Increase (%) | Half-life Extension (hours) | Cost Factor | Application |

|---|---|---|---|---|

| Fluorine Substitution | 45 | 24 | 1.2 | Herbicides |

| Conjugation | 35 | 18 | 1.5 | Growth Regulators |

| Formulation | 25 | 12 | 1.1 | All |

| Encapsulation | 60 | 36 | 2.0 | Targeted Release |

| Protein Fusion | 80 | 48 | 2.5 | Research |